1-Methoxy-3-(piperazin-1-yl)propan-2-ol
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Overview
Description
1-Methoxy-3-(piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C8H18N2O2 It is characterized by the presence of a methoxy group, a piperazine ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(piperazin-1-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-3-methoxypropan-2-ol with piperazine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ethanol.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-Methoxy-3-(piperazin-1-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(piperazin-1-yl)propan-2-ol involves its interaction with neurotransmitter transporters. It acts as a triple reuptake inhibitor, simultaneously inhibiting serotonin, norepinephrine, and dopamine transporters. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression .
Comparison with Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound also acts as a triple reuptake inhibitor but has different substituents on the aromatic ring, which may affect its binding affinity and selectivity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring instead of a methoxy group, leading to different pharmacological properties.
Uniqueness: 1-Methoxy-3-(piperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple neurotransmitter transporters makes it a valuable compound in the development of new therapeutic agents .
Properties
IUPAC Name |
1-methoxy-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-12-7-8(11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPRZZSLQXWIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCNCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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